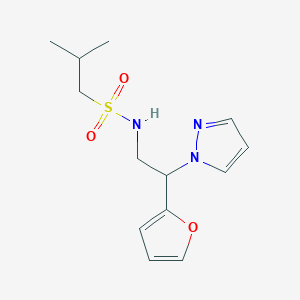

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-methylpropane-1-sulfonamide

Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-methylpropane-1-sulfonamide is a sulfonamide derivative featuring a central ethyl backbone substituted with a furan-2-yl (oxygen-containing heterocycle) and a 1H-pyrazol-1-yl (nitrogen-containing heterocycle) group. The sulfonamide moiety is attached to a branched 2-methylpropane (isobutyl) chain, which enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability and metabolic stability. Sulfonamides are historically significant in medicinal chemistry due to their role as enzyme inhibitors, antibacterial agents, and prodrugs .

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-methylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S/c1-11(2)10-20(17,18)15-9-12(13-5-3-8-19-13)16-7-4-6-14-16/h3-8,11-12,15H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLIKOABNHWAZBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NCC(C1=CC=CO1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-methylpropane-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

This structure includes a furan ring, a pyrazole moiety, and a sulfonamide group, which are known to contribute to various biological activities.

Antiparasitic Activity

Research has indicated that compounds containing pyrazole and sulfonamide groups exhibit significant antiparasitic effects. For instance, derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide have shown promising activity against Leishmania infantum and Leishmania amazonensis, with some compounds demonstrating lower cytotoxicity compared to standard treatments like pentamidine . The mechanism is believed to involve interference with the parasite's metabolic processes, potentially targeting specific enzymes or pathways crucial for survival.

Antimicrobial Effects

Sulfonamide derivatives have historically been recognized for their antimicrobial properties. The incorporation of furan and pyrazole structures may enhance their efficacy against various bacterial strains. Studies have shown that modifications in these compounds can lead to improved interactions with bacterial targets, thus increasing their antimicrobial potency .

Case Studies

- Antileishmanial Activity : A study evaluated several pyrazole derivatives, including sulfonamides, against Leishmania species. Compounds 3b and 3e exhibited IC50 values of 0.070 mM and 0.059 mM against L. amazonensis, suggesting strong antileishmanial potential .

- Antimicrobial Evaluation : Another investigation focused on the synthesis of novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides, which demonstrated notable herbicidal and antifungal activities, indicating broader applications in agriculture and medicine .

Data Table: Biological Activity Summary

Scientific Research Applications

Biological Activities

Research indicates that N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-methylpropane-1-sulfonamide exhibits several biological activities:

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against various pathogens. Its mechanism may involve interference with microbial cell wall synthesis or enzyme inhibition.

- Anti-inflammatory Properties : Studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Preliminary investigations indicate that the compound could induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Scientific Research Applications

The following sections detail specific applications of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-methylpropane-1-sulfonamide in scientific research.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for the development of new therapeutic agents. Researchers are exploring its derivatives to enhance efficacy and reduce toxicity. The sulfonamide group is particularly significant due to its role in drug design, often enhancing solubility and bioavailability.

Drug Development

The compound is being investigated for its potential as a lead compound in drug development programs targeting infectious diseases and cancers. Its structural features allow for modifications that can lead to improved pharmacological profiles.

Biological Assays

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-methylpropane-1-sulfonamide is utilized in various biological assays to evaluate its effects on cellular models. These studies often include:

- Cytotoxicity Assays : To assess the compound's safety profile.

- Mechanistic Studies : To elucidate the pathways through which it exerts its biological effects.

Case Studies

Several case studies have highlighted the efficacy of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus. |

| Study B | Anti-inflammatory Effects | Showed a reduction in IL-6 and TNF-alpha levels in a murine model of inflammation. |

| Study C | Anticancer Activity | Induced apoptosis in breast cancer cell lines via mitochondrial pathway activation. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Comparative Structural Analysis

*Molecular weights estimated based on structural formulas.

Key Comparisons

Heterocyclic Substitutions

- Furan vs. Thiophene () : The target compound’s furan ring (oxygen atom) contrasts with thiophene (sulfur atom) in the analogue from . Furan’s higher electronegativity may enhance hydrogen-bonding interactions, while thiophene’s larger atomic radius and polarizability could improve hydrophobic interactions .

- Pyrazole vs.

Functional Group Variations

- Sulfonamide vs. Carboxamide () : Sulfonamides (pKa ~1–2) are more acidic than carboxamides (pKa ~15–17), influencing ionization states at physiological pH and membrane permeability. The carboxamide in ’s compound may exhibit slower metabolic degradation due to reduced susceptibility to hydrolytic enzymes .

- Sulfamide vs.

Substituent Effects

- Branched vs. Linear Alkyl Chains : The target’s 2-methylpropane sulfonamide substituent increases steric bulk and lipophilicity compared to the linear propane chain in ’s compound, which may affect binding pocket compatibility and metabolic stability .

- Aromatic vs. Heteroaromatic Groups : The phenyl group in ’s compound provides planar aromaticity for π-π stacking, whereas the target’s furan and pyrazole rings offer mixed electronic profiles for diverse interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.